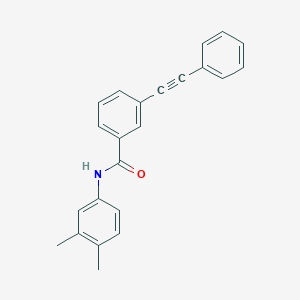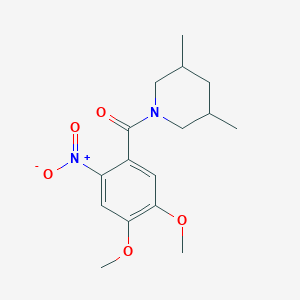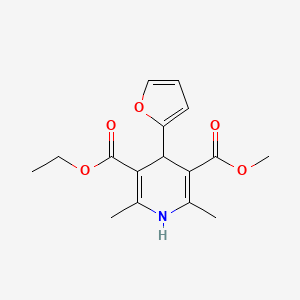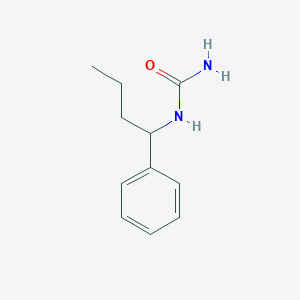
N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO), which is predominantly expressed in the mitochondria of glial cells in the central nervous system. DPA-714 has been widely used as a tool for studying the role of TSPO in various physiological and pathological processes.
作用機序
TSPO is a key regulator of mitochondrial function and has been implicated in various physiological and pathological processes, including cell proliferation, apoptosis, and inflammation. N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide binds selectively to TSPO with high affinity and has been shown to modulate mitochondrial function and cellular signaling pathways.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide has been shown to have various biochemical and physiological effects, including reducing neuroinflammation, promoting neuroprotection, and inhibiting cancer cell proliferation. N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway.
実験室実験の利点と制限
N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide has several advantages for lab experiments, including its high selectivity and affinity for TSPO, its ability to cross the blood-brain barrier, and its ability to be visualized and quantified using PET imaging. However, N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to perform PET imaging.
将来の方向性
There are several future directions for research on N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide, including investigating its potential as a therapeutic agent for neuroinflammatory and neurodegenerative diseases, exploring its role in cancer biology, and developing new imaging techniques to visualize and quantify TSPO expression in vivo. Additionally, there is a need for further studies to elucidate the molecular mechanisms underlying the effects of N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide on cellular signaling pathways and mitochondrial function.
合成法
The synthesis of N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide involves a multistep process that starts with the reaction of 3,4-dimethylphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-ethynylaniline to yield the corresponding amide. The amide is then reacted with 4-bromoacetophenone in the presence of a palladium catalyst to form the final product, N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide.
科学的研究の応用
N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide has been extensively used as a tool for studying the role of TSPO in various physiological and pathological processes, including neuroinflammation, neurodegeneration, and cancer. TSPO is known to be upregulated in activated microglia and astrocytes in response to brain injury or neuroinflammatory stimuli, and N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide has been used to visualize and quantify TSPO expression in vivo using positron emission tomography (PET) imaging.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(2-phenylethynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO/c1-17-11-14-22(15-18(17)2)24-23(25)21-10-6-9-20(16-21)13-12-19-7-4-3-5-8-19/h3-11,14-16H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXGRUHBDLEKIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)C#CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-3-(phenylethynyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4957742.png)
![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4957760.png)

![N-[4-(1-adamantyl)-2,6-dibromophenyl]acetamide](/img/structure/B4957773.png)
![N-(4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4957779.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide](/img/structure/B4957783.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-1H-indol-3-yl]ethanone](/img/structure/B4957790.png)
![1-[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]-3-(2-nitrophenoxy)-2-propanol hydrochloride](/img/structure/B4957797.png)
![2-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B4957823.png)
![3-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4957830.png)


![2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]acetamide](/img/structure/B4957849.png)
